molecular formula C9H10N4 B1427644 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine CAS No. 1183196-80-6

6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No. B1427644
CAS RN: 1183196-80-6
M. Wt: 174.2 g/mol
InChI Key: MONYHUKWIKPNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves procedures such as Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” can be analyzed by various spectroscopic techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .


Chemical Reactions Analysis

The chemical reactions involving “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Scientific Research Applications

Antitubercular Agents

Pyrazolo[3,4-b]pyridines, which include derivatives of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, have shown promising results as antitubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis makes them valuable in the search for new treatments against tuberculosis .

Anxiolytic Properties

Research indicates that certain derivatives of this compound exhibit anxiolytic properties , offering potential for the development of new medications to treat anxiety disorders .

Antiviral Activity

The antiviral activity of these compounds, particularly against RNA viruses, has been documented. This opens up possibilities for their use in treating viral infections .

Hypnotic Effects

Some derivatives have been found to have hypnotic effects , suggesting their use as sleep aids or in the treatment of insomnia .

Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase by pyrazolo[3,4-b]pyridines can be beneficial in the treatment of conditions like gout, where the reduction of uric acid levels is required .

Analgesic Applications

The analgesic properties of these compounds make them candidates for pain relief medication, potentially offering new avenues for pain management .

Alzheimer’s Disease Treatment

There is evidence to suggest that these derivatives could play a role in the treatment of Alzheimer’s disease , possibly by affecting certain neurological pathways .

Gastrointestinal Diseases

The therapeutic potential of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine derivatives extends to the treatment of various gastrointestinal diseases, providing a basis for further research in this area .

Future Directions

The future directions for “6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could involve further exploration of its potential biological activities and therapeutic applications, given the broad range of activities exhibited by similar compounds . It could also involve the development of new synthetic routes and the study of its mechanism of action .

properties

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8/h2-6H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONYHUKWIKPNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.